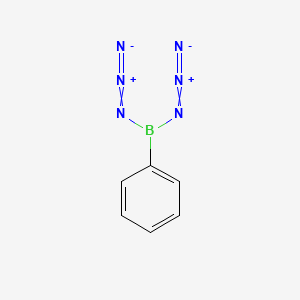

Phenyldiazidoborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyldiazidoborane is an organic compound that belongs to the class of diazidoboranes It is characterized by the presence of a phenyl group attached to a boron atom, which is further bonded to three azido groups

Preparation Methods

Phenyldiazidoborane can be synthesized through the photochemical generation of phenylborylene from this compound. This process involves the extrusion of dinitrogen in the two lowest electronic singlet states (S0 and S1) based on the complete active space self-consistent field (CASSCF) and its second-order perturbation (CASPT2) methods combined with time-dependent density functional theory (TD-DFT) calculations . The reaction PhBN6 → PhB + 3N2 involves stepwise N2 extrusion three times and the azido region rearrangement .

Chemical Reactions Analysis

Phenyldiazidoborane undergoes various chemical reactions, including photochemical reactions. One notable reaction is the photochemical generation of phenylborylene (PhB) together with the side product N-phenylnitrenoiminoborane (PhNBN) from this compound by extrusion of dinitrogen . The reaction conditions typically involve excitation with light of wavelength 254 nm, which provides enough excess energy to overcome the energy barriers . The major products formed from these reactions include phenylborylene and N-phenylnitrenoiminoborane .

Scientific Research Applications

Phenyldiazidoborane has several scientific research applications, particularly in the field of organic chemistry. It is used as a precursor for the generation of phenylborylene, a highly reactive intermediate that plays a crucial role in various chemical reactions . The compound’s unique reactivity makes it valuable for studying the mechanisms of photochemical processes and the behavior of borylene intermediates .

Mechanism of Action

The mechanism of action of phenyldiazidoborane involves the photochemical generation of phenylborylene through the extrusion of dinitrogen. This process is facilitated by several conical intersections between the S1 and S0 states, which participate and facilitate the photochemical processes . The highest energy barrier for this reaction is only 0.36 eV, making the process kinetically feasible with light excitation at 254 nm . The molecular targets and pathways involved in this mechanism include the azido region rearrangement and the stepwise extrusion of dinitrogen .

Comparison with Similar Compounds

Phenyldiazidoborane can be compared to other diazidoboranes and borylene precursors. Similar compounds include phenylborylene and N-phenylnitrenoiminoborane, which are generated from this compound through photochemical reactions . The uniqueness of this compound lies in its ability to generate highly reactive borylene intermediates under photochemical conditions, making it a valuable compound for studying borylene chemistry and photochemical processes .

Properties

CAS No. |

168281-51-4 |

|---|---|

Molecular Formula |

C6H5BN6 |

Molecular Weight |

171.96 g/mol |

IUPAC Name |

diazido(phenyl)borane |

InChI |

InChI=1S/C6H5BN6/c8-12-10-7(11-13-9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

WZEMKQUMKJMZTN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)

![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)

![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)

![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)

![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)

![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)